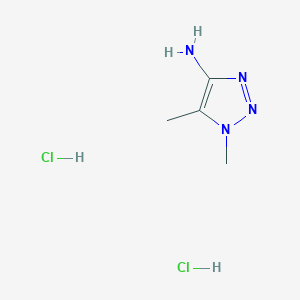![molecular formula C12H15BrN2O2 B2617085 N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide CAS No. 2548984-90-1](/img/structure/B2617085.png)
N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide is an organic compound with the molecular formula C12H15BrN2O2 and a molecular weight of 299.168 g/mol. This compound features a central ethyl chain connecting two acetamide groups and a bromophenyl ring attached to one of the acetamide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide typically involves the following steps:
Acetylation: The addition of an acetamide group to the brominated phenyl ring.
Ethylation: The attachment of an ethyl chain to the acetamide group.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: The acetamide groups can undergo hydrolysis, breaking the amide bond and yielding acetic acid and corresponding amines.
Debromination: The bromo group can be removed under specific conditions, leading to the formation of a new aromatic compound.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Debromination: Often requires reducing agents or catalytic hydrogenation.
Major Products
Hydrolysis: Acetic acid and amines.
Debromination: A new aromatic compound without the bromine atom.
Applications De Recherche Scientifique
N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide has diverse applications in scientific research:
Medicinal Chemistry: Its structure suggests potential use in drug design and development due to the presence of bioactive functional groups.
Biological Studies: The compound can be used to study biological processes involving amide and bromo functional groups.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action for N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide involves its interaction with biological molecules through hydrogen bonding and lipophilic interactions due to its amide and bromo groups. These interactions can influence various molecular pathways and targets, making it a valuable compound for studying biological mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-bromophenyl)acetamide: Similar structure but lacks the ethyl chain.
N-(4-acetamidophenyl)ethylacetamide: Similar structure but lacks the bromine atom.
Uniqueness
N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide is unique due to the combination of its ethyl chain, acetamide groups, and bromophenyl ring, which collectively contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[2-(4-acetamido-3-bromophenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-8(16)14-6-5-10-3-4-12(11(13)7-10)15-9(2)17/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHPXBKDHFQVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1)NC(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-nitrophenyl)methyl]oxetan-3-amine](/img/structure/B2617008.png)


![N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B2617014.png)
![8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2617015.png)




![Methyl 5-chloro-6-oxo-1-[4-(trifluoromethyl)-benzyl]-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2617020.png)
